(-)-Eseroline fumarate chemical structure and stereoisomerism
(-)-Eseroline fumarate chemical structure and stereoisomerism
An In-depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure and Stereoisomerism
This guide provides a detailed overview of the chemical structure, stereoisomerism, and physicochemical and pharmacological properties of (-)-eseroline fumarate for researchers, scientists, and drug development professionals.
Chemical Structure
(-)-Eseroline is a pyrroloindole alkaloid and a metabolite of physostigmine.[1] It is a tricyclic compound featuring a hexahydropyrrolo[2,3-b]indole core. (-)-Eseroline fumarate is the salt formed between the basic eseroline molecule and fumaric acid.[2]
(-)-Eseroline:
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IUPAC Name: (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[3]
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Molecular Formula: C₁₃H₁₈N₂O[3]
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Molecular Weight: 218.29 g/mol [1]
(-)-Eseroline Fumarate:
The structure of (-)-eseroline fumarate is depicted below, showing the ionic interaction between the protonated eseroline and the fumarate dianion.
Figure 1: Chemical structure of (-)-Eseroline Fumarate.
Stereoisomerism
The stereochemistry of eseroline is a critical aspect of its biological activity. The molecule possesses two chiral centers at the carbon atoms where the two five-membered rings fuse, specifically at positions 3a and 8a of the pyrrolo[2,3-b]indole core.
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Chiral Centers: C3a and C8a.
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Absolute Configuration of (-)-Eseroline: (3aS, 8aR)[1]
Due to the presence of two chiral centers, there are 2² = 4 possible stereoisomers of eseroline. These exist as two pairs of enantiomers:
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(-)-Eseroline (3aS, 8aR) and its enantiomer (+)-Eseroline (3aR, 8aS) .
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The diastereomeric pair with (3aS, 8aS) and (3aR, 8aR) configurations.
The naturally occurring metabolite of physostigmine is the (-)-enantiomer.[5] While both (-)-eseroline and (+)-eseroline bind to opiate receptors with similar affinity in vitro, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[6] This highlights the stereospecific requirements for its analgesic effects.
Figure 2: Stereoisomers of Eseroline.
Quantitative Data
The following tables summarize the available physicochemical and pharmacological data for (-)-eseroline and its fumarate salt.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| (-)-Eseroline Fumarate | ||
| Molecular Formula | C₁₇H₂₂N₂O₅ | [4] |
| Molecular Weight | 334.37 g/mol | [2] |
| Appearance | White to light brown solid | [7][8] |
| Solubility | Soluble in DMSO and 0.1 M HCl | [2] |
| Storage Condition | 0°C (short term), -20°C (long term), desiccated | |
| (-)-Eseroline (Base) | ||
| Molecular Formula | C₁₃H₁₈N₂O | [3] |
| Molecular Weight | 218.29 g/mol | [1] |
| XLogP3 | 0.8 | [1] |
Table 2: Pharmacological Data
| Target | Assay/Source | Kᵢ (μM) | IC₅₀ (μM) | Reference(s) |
| Acetylcholinesterase (AChE) | ||||
| from Electric Eel | Competitive Inhibition | 0.15 ± 0.08 | - | [9] |
| from Human RBC | Competitive Inhibition | 0.22 ± 0.10 | - | [9] |
| from Rat Brain | Competitive Inhibition | 0.61 ± 0.12 | - | [9] |
| Butyrylcholinesterase (BuChE) | ||||
| from Horse Serum | Competitive Inhibition | 208 ± 42 | - | [9] |
| Opioid Receptors | ||||
| μ-opioid receptor | Agonist activity | Not specified | Not specified | [3][10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (-)-eseroline fumarate are not extensively available in readily accessible literature. However, the general procedures can be outlined based on established chemical transformations.
Synthesis of (-)-Eseroline
(-)-Eseroline is a primary metabolite of (-)-physostigmine and can be prepared by the hydrolysis of the carbamate ester bond of its parent compound.
Principle: The methylcarbamate group of physostigmine is hydrolyzed under basic conditions to yield the corresponding phenol, which is eseroline.
General Procedure:
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Hydrolysis: (-)-Physostigmine is treated with a base (e.g., sodium butylate in butanol) and heated under reflux. This cleaves the carbamate ester.
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Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent after acidification of the aqueous layer.
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Purification: The crude eseroline is purified, typically by column chromatography.
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Salt Formation: The purified (-)-eseroline base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of fumaric acid dissolved in the same or a miscible solvent. The resulting (-)-eseroline fumarate salt precipitates and can be collected by filtration and dried.
References
- 1. Eseroline | C13H18N2O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Eseroline fumarate Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]
- 3. Eseroline - Wikipedia [en.wikipedia.org]
- 4. (-)-Eseroline fumarate | CymitQuimica [cymitquimica.com]
- 5. Physostigmine - Wikipedia [en.wikipedia.org]
- 6. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. (-)-Eseroline Fumarate Salt | CymitQuimica [cymitquimica.com]
- 9. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eseroline [medbox.iiab.me]
